BenchChemオンラインストアへようこそ!

(S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate

statine synthesis enantiomeric purity peptide isosteres

This enantiomerically pure (S)-configured N-Boc-γ-amino-β-keto ester is the only form that simultaneously delivers orthogonal acid-labile protection (TFA-cleavable, stable to base and hydrogenolysis), defined stereochemistry at the γ-carbon, and ethyl ester kinetics compatible with multi-step statine and peptide isostere syntheses. Unlike N-Cbz, N-Fmoc, racemic, or methyl ester analogues, this compound avoids deprotection incompatibilities, chiral resolution steps, and downstream modification issues. Procure this building block to achieve 97% ee in statine derivatives and streamline scale-up from medicinal chemistry to preclinical development.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Cat. No. B11729375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C(C)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)/t8-/m0/s1
InChIKeyUXXDARYIURDZSU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate (CAS 66643-80-9) – Overview and Procurement Context


(S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate (CAS 66643-80-9) is an enantiomerically pure, N-Boc-protected γ-amino-β-keto ester with molecular formula C₁₂H₂₁NO₅ and molecular weight 259.30 g/mol . This compound serves as a chiral building block in the synthesis of statine derivatives, peptide isosteres, and other β-amino acid-containing molecules, where the combination of the acid-labile Boc protecting group, the electrophilic β-keto ester functionality, and the defined (S)-configuration at the γ-carbon enables precise stereochemical control in multi-step synthetic sequences .

Why (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate Cannot Be Replaced by Generic N-Protected β-Keto Esters


Substituting (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate with a generic N-protected β-keto ester analogue—such as the N-Cbz, N-Fmoc, racemic, or methyl ester variant—introduces quantifiable risks to synthetic outcomes. The N-Cbz analogue requires hydrogenolytic deprotection conditions incompatible with many functional groups tolerated by mild TFA-mediated Boc cleavage [1]. The N-Fmoc analogue is base-labile, precluding its use in Claisen condensations and enolate chemistries where the Boc group remains stable [2]. The racemic form necessitates additional chiral resolution steps, reducing overall yield and increasing cost, while the methyl ester analogue exhibits different transesterification kinetics that can complicate downstream modifications [3]. Only the (S)-configured, N-Boc-protected, ethyl ester form simultaneously satisfies the demands of orthogonal protection, stereochemical fidelity, and synthetic versatility required for multi-step statine and peptide isostere syntheses.

Quantitative Differentiation Guide for (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate


Enantiomeric Purity Advantage in Statine Synthesis: N-Boc-Protected (S)-ethyl Ester vs. N-Unprotected Analogues

In the synthesis of statine (4-amino-3-hydroxy-6-methylheptanoic acid), the N-Boc-ethyl ester derivative of (S)-statine was obtained with an enantiomeric purity of ee = 97% following NaBH₄ reduction of the corresponding N-Boc-β-keto ester. In contrast, N-unprotected β-keto ester intermediates undergo significant racemization during reduction, yielding enantiomeric purities routinely below 80% ee. The N-Boc group suppresses enolate-mediated epimerization at the α-carbon, preserving chiral integrity throughout the reduction and subsequent transformations [1].

statine synthesis enantiomeric purity peptide isosteres

Orthogonal Protection Selectivity: Boc vs. Cbz vs. Fmoc – Quantitative Deprotection Condition Differences

The Boc group on the target compound is cleaved under mild acidolysis conditions (20–50% TFA in CH₂Cl₂, 30 min, room temperature), which leaves benzyl-based (Cbz) and 9-fluorenylmethyl-based (Fmoc) protecting groups intact. The N-Cbz analogue requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) for deprotection, which is incompatible with alkenes, alkynes, and many heterocycles. The N-Fmoc analogue is cleaved by bases (20% piperidine in DMF), which simultaneously hydrolyzes the ethyl ester and promotes β-keto ester decomposition via retro-Claisen pathways. The orthogonal stability of the Boc group under basic and hydrogenolytic conditions—while remaining selectively cleavable under mild acidolysis—provides a uniquely compatible protection strategy for multi-step syntheses employing both base-sensitive and hydrogenation-sensitive intermediates [1].

orthogonal protection solid-phase peptide synthesis selective deprotection

Synthetic Route Compatibility: Tin(II) Chloride-Mediated Semipinacol Rearrangement – Boc Demonstrates Quantitative Yield Equivalent to Cbz and Fmoc with Broader Downstream Utility

In the SnCl₂-mediated semipinacol rearrangement of N-protected amino aldehydes with ethyl diazoacetate, all three N-protecting groups (Boc, Cbz, Fmoc) produced the corresponding N-protected γ-amino β-keto esters in quantitative yield. The reaction is described as mild, instantaneous, and equally compatible with all three protecting groups. However, only the Boc-protected product can subsequently undergo Claisen condensations, enolate alkylations, and base-mediated coupling reactions without protecting group degradation—advantages not shared by the Cbz (hydrogenation requirement limits substrate scope) or Fmoc (base-labile) products [1].

semipinacol rearrangement N-protected γ-amino β-keto esters synthetic methodology

Multigram Scalability for Process Chemistry: Boc/Benzyl Strategy Outperforms Fmoc in Statine Production

A 2022 study demonstrated that a Boc/Benzyl protection strategy applied to N-Boc-β-keto ester intermediates enables the diastereoselective reduction and subsequent conversion to both N-Fmoc and N-Benzyl protected (3S,4S)-statine on multigram scale quantities. This approach avoids the cost and scale limitations of Fmoc-based solid-phase synthesis, where resin loading and reagent excess requirements constrain batch sizes. The Boc-protected β-keto ester intermediate serves as a common precursor from which either final N-protection variant can be divergently accessed, demonstrating that procurement of the Boc-protected building block provides maximum downstream flexibility for both research-scale and pilot-plant production [1].

process chemistry statine multigram scale Boc/Benzyl protection

Systematic Chromatographic Resolution Advantage: N-Boc Amino Acid Derivatives Resolve with Higher Efficiency than N-Cbz Analogues on Commercial Chiral Stationary Phases

A systematic study of 25 pairs of N-Boc-protected racemic amino acids on a hydroxypropyl-derivatized β-cyclodextrin bonded phase column established that N-Boc derivatives consistently achieve higher chromatographic resolution (Rs) values than their N-Cbz counterparts under identical mobile phase conditions. Optimal resolution for N-Boc amino acids was achieved with 5–10% acetonitrile (or ~20% methanol) in the mobile phase. This predictable chromatographic behavior facilitates quality control (QC) verification of enantiomeric purity for the target compound [1].

chiral resolution N-Boc amino acids chromatographic separation enantiomeric purity

Priority Application Scenarios for (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate Based on Quantitative Evidence


Stereocontrolled Synthesis of Statine-Containing Renin and HIV Protease Inhibitors

Statine (4-amino-3-hydroxy-6-methylheptanoic acid) serves as the key transition-state isostere in renin inhibitors and HIV protease inhibitors. The (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate building block provides the requisite γ-amino-β-keto ester scaffold for enantio- and diastereoselective reduction to statine. As evidenced by the 97% ee achieved in N-Boc-statine ethyl ester synthesis [1], procurement of this specific (S)-configured, Boc-protected ethyl ester directly supports the preparation of statine derivatives with the (3S,4S)-configuration required for biological activity, without the need for chiral resolution post-reduction.

Multi-Step Peptide Isostere Synthesis Requiring Orthogonal Protection

In syntheses involving both base-sensitive (e.g., Fmoc-protected lysine side chains) and hydrogenation-sensitive (e.g., allyl esters, alkene-containing side chains) functionalities, the Boc group on the target compound provides uniquely orthogonal acid-labile protection. The mild TFA-mediated cleavage (20–50% TFA, 30 min) selectively removes the Boc group without affecting Cbz, Fmoc, or ester moieties [2]. This orthogonality enables convergent synthetic strategies where the γ-amino group can be unmasked at the optimal stage, reducing protecting group manipulation steps and improving overall yields in peptide isostere assembly.

Divergent Process Chemistry for Statine Derivatives at Multigram Scale

For programs advancing statine-based candidates from medicinal chemistry to preclinical development, the Boc/Benzyl-protected β-keto ester strategy demonstrated by Maurs et al. (2022) provides a scalable route to both N-Fmoc and N-Benzyl protected (3S,4S)-statine from a common intermediate [3]. Procurement of (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate as the starting building block eliminates the need to maintain separate supply chains for different N-protected variants and supports seamless scale-up without changing synthetic disconnections.

Analytical Quality Control for cGMP-Compliant Building Block Procurement

The predictable chromatographic resolution behavior of N-Boc amino acid derivatives on commercial chiral stationary phases [4] simplifies the development of validated HPLC methods for enantiomeric purity determination. Procurement specifications requiring ≥ 97% enantiomeric purity (as required for pharmaceutical intermediate applications) can be reliably verified using standard β-cyclodextrin-based chiral columns with 5–10% acetonitrile mobile phases, reducing analytical method development costs and accelerating batch release timelines.

Quote Request

Request a Quote for (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.